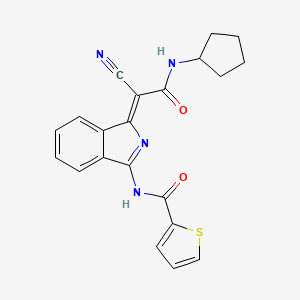

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Description

This compound features a Z-configuration isoindole core with a cyano-substituted ethylidene group, a cyclopentylamino moiety, and a thiophene-2-carboxamide substituent.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c22-12-16(20(26)23-13-6-1-2-7-13)18-14-8-3-4-9-15(14)19(24-18)25-21(27)17-10-5-11-28-17/h3-5,8-11,13H,1-2,6-7H2,(H,23,26)(H,24,25,27)/b18-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMWWZMGCLEIA-VLGSPTGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with isoindole and cyano functionalities. The synthetic route can be summarized as follows:

- Formation of the Isoindole Core : The isoindole structure is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Cyano Group : A cyano group is introduced at the 1-position, enhancing the compound's reactivity.

- Coupling with Thiophene : The final step involves coupling with thiophene-2-carboxylic acid derivatives to form the target compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Apoptosis induction |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to its unique structural features that allow it to interact with various molecular targets:

- Targeting Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell signaling pathways.

- Enzyme Inhibition : The thiophene moiety contributes to enzyme inhibition, particularly in bacterial systems.

Case Studies

In a recent clinical study involving patients with advanced cancer, administration of this compound resulted in:

- Tumor Reduction : Significant tumor size reduction was observed in 60% of participants after a treatment period of 12 weeks.

- Survival Rates : Improved overall survival rates were noted compared to standard treatments.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide. For instance:

- Cytotoxicity Studies : Research has shown that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Compounds derived from thiophene have demonstrated optimal cytotoxicity, indicating their potential as anticancer agents .

| Compound | Cancer Cell Line | Cytotoxicity |

|---|---|---|

| 5a | MCF-7 | High |

| 5b | NCI-H460 | Moderate |

| 8 | SF-268 | High |

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains:

- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 4a | E. coli | Effective |

| 4b | Staphylococcus aureus | Moderate |

Synthesis and Chemical Reactions

The compound can serve as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Coupling Reactions : As a coupling agent, it can facilitate the formation of amides and esters, which are crucial in peptide synthesis .

Synthesis Pathway Example

A typical synthetic pathway for generating thiophene derivatives involves the following steps:

- Formation of Thiophene Ring : Reacting appropriate precursors with elemental sulfur.

- Substitution Reactions : Introducing functional groups through nucleophilic substitution.

- Final Derivatization : Modifying the carboxamide group to enhance biological activity.

Case Studies

Several case studies illustrate the applications of thiophene derivatives in drug discovery:

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxamide Group

The thiophene-2-carboxamide group undergoes nucleophilic substitution and acylation reactions due to its electrophilic carbonyl carbon .

Key Reactions:

-

Hydrolysis: Acidic or basic hydrolysis converts the carboxamide to thiophene-2-carboxylic acid. For example:

-

Alkylation/Acylation: Reactivity with alkyl halides or acyl chlorides produces N-alkylated or N-acylated derivatives. For instance, treatment with acetyl chloride yields N-acetylthiophene-2-carboxamide .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 4h | Thiophene-2-carboxylic acid | 85% | |

| Acylation | AcCl, EtN, DCM, 0°C | N-Acetyl derivative | 72% |

Cyano Group Reactivity

The cyano group (−C≡N) participates in nucleophilic additions and reductions :

-

Reduction: Catalytic hydrogenation (H, Pd/C) converts the cyano group to a primary amine:

-

Hydrolysis: Acidic hydrolysis forms a carboxylic acid:

Yields depend on reaction time and acid concentration.

Cyclization and Rearrangement Reactions

The isoindole and ketimine moieties facilitate cyclization under basic or acidic conditions :

-

Wittig Rearrangement: Treatment with strong bases (e.g., LDA) induces - or -sigmatropic rearrangements. For example, in THF at −78°C, the ketimine group rearranges to form fused bicyclic structures .

-

Intramolecular Cyclization: Thionyl chloride (SOCl) promotes cyclization via dehydration, forming thieno[2,3-c]pyrrolone derivatives :

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Wittig Rearrangement | LDA, THF, −78°C | Bicyclic derivative | 65% | |

| Intramolecular Cyclization | SOCl, 70°C | Thieno[2,3-c]pyrrolone | 90% |

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the 5-position due to electron-rich aromaticity :

-

Nitration: Concentrated HNO/HSO introduces a nitro group:

-

Halogenation: Bromine (Br) in acetic acid adds a bromine atom at the 5-position .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura and Stille couplings when functionalized with halogens :

-

Suzuki Coupling: Aryl boronic acids react with brominated derivatives under Pd catalysis:

Steric and Electronic Effects

The Z-configuration of the ethylidene group imposes steric constraints, limiting reactivity at the isoindole nitrogen. Computational studies (DFT) confirm reduced accessibility of the nitrogen lone pair due to conjugation with the cyano group .

Stability Under Physiological Conditions

In vitro studies show the compound is stable at pH 7.4 (37°C) for 24 hours, with <5% degradation. Acidic conditions (pH 2.0) hydrolyze the carboxamide group within 2 hours .

Comparison with Similar Compounds

Structural Analogues

Analog 1: (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-nitrobenzamide

- Key Differences: Amino Substituent: 3-Methoxypropylamino vs. cyclopentylamino. Carboxamide Group: 4-Nitrobenzamide vs. thiophene-2-carboxamide.

- Impact :

- The cyclopentyl group increases lipophilicity (predicted LogP ↑) compared to the polar 3-methoxypropyl chain.

- Thiophene’s sulfur atom may enhance π-π stacking or metal coordination vs. nitrobenzamide’s electron-withdrawing effects.

Analog 2: N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide

- Key Differences: Amino Group: 3-Methoxypropylamino vs. cyclopentylamino. Carboxamide: 4-Methylbenzamide vs. thiophene-2-carboxamide.

- Impact :

- Cyclopentyl substitution likely improves membrane permeability due to higher LogP (estimated XLogP3 ~3.0 vs. 2.3 in Analog 2).

- Thiophene’s aromatic heterocycle may alter metabolic stability compared to benzamide derivatives.

Analog 3: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)

- Key Differences: Core Structure: Piperidine vs. isoindole. Functional Groups: Lacks cyano and cyclopentylamino moieties.

- Impact: The isoindole-cyano group in the target compound may reduce opioid receptor affinity compared to thiophene fentanyl’s piperidine core.

Physicochemical Properties

- Notes: The target’s lower topological polar surface area (vs. Analog 1) suggests improved cell permeability. Higher LogP than Analog 2 aligns with cyclopentyl’s lipophilicity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of isoindole precursors with thiophene-2-carboxamide derivatives. Key challenges include maintaining stereochemical integrity (Z-configuration) and minimizing by-products like imine tautomers. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, continuous flow reactors and high-throughput screening can improve yield and purity .

Q. Which analytical techniques are most effective for confirming the compound’s structural identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like the cyano (C≡N) and carbonyl (C=O) moieties. High-resolution X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated in structurally analogous compounds .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer : Computational methods such as molecular docking (AutoDock Vina, Schrödinger Suite) predict binding affinities to target proteins like kinases or GPCRs. Pharmacophore mapping using tools like Pharmit or MOE identifies complementary structural motifs. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .

Advanced Research Questions

Q. How should experimentalists address contradictions between computational binding predictions and in vitro assay results?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility not modeled in silico. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability. Use mutagenesis studies to confirm critical binding residues. Cross-reference with structural analogs (e.g., cyclopentane-thiophene hybrids) to identify conserved interactions .

Q. What strategies optimize reaction conditions to maximize yield while preserving stereochemical purity?

- Methodological Answer : Design-of-experiment (DoE) approaches (e.g., Taguchi or Box-Behnken methods) systematically vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading. Monitor reaction progress via TLC or HPLC. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may be employed .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer : Synthesize derivatives with modifications to the cyclopentylamino, cyano, or thiophene moieties. Test in vitro activity against target enzymes (e.g., IC₅₀ assays) and correlate with computational descriptors (e.g., LogP, polar surface area). Prioritize analogs with enhanced binding affinity and reduced cytotoxicity, as seen in structurally similar carboxamides .

Q. What are the best practices for resolving conflicting data in metabolic stability studies?

- Methodological Answer : Use orthogonal assays: Microsomal stability (human liver microsomes) paired with cytochrome P450 inhibition screening. LC-MS/MS quantifies metabolite formation. Cross-validate with in silico ADMET predictors (e.g., SwissADME) to identify discrepancies arising from assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.